Diosmetin-3-O-glucuronide

Overview

Description

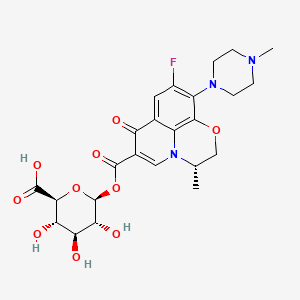

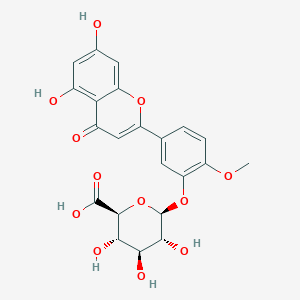

Diosmetin-3-O-β-D-Glucuronide is a metabolite of Diosmetin . Diosmetin is a flavonoid often administered in the treatment of chronic venous insufficiency, hemorrhoids, and related affections . It is rapidly hydrolyzed in the intestine to its aglycone, diosmetin, which is further metabolized to conjugates .

Synthesis Analysis

Upon oral intake, diosmin is hydrolyzed into its aglycone diosmetin by intestinal bacteria and absorbed through the intestinal wall . In the systemic circulation, diosmetin is first enzymatically esterified to diosmetin-3-O-glucuronide , which is the major circulating metabolite found in human plasma and urine .Chemical Reactions Analysis

Diosmin is converted to diosmetin, which is subsequently absorbed and esterified into glucuronide conjugates that are excreted in the urine . Diosmetin-3-O-glucuronide was identified as a major circulating metabolite of diosmetin in plasma and in urine .Scientific Research Applications

Anti-Inflammatory and Antioxidant Effects

Specific Scientific Field

Dermatology and Cosmetology

Summary of the Application

Diosmetin-3-O-β-d-glucuronide, the major metabolite of diosmin, has been studied for its anti-inflammatory and antioxidant effects using human skin explants .

Methods of Application

The human skin explants were exposed to substance P (inflammation model) or UVB irradiation (oxidative model) and to five diosmetin-3-O-β-d-glucuronide concentrations .

Results or Outcomes

In substance-P-exposed explants, diosmetin-3-O-β-d-glucuronide induced a significant decrease in IL-8 secretions, with a maximal effect at 2700 pg/mL (−49.6%), and it reduced the proportion of dilated capillaries and the mean luminal cross-sectional area (p < 0.0001 at all tested concentrations), indicating a vasoconstrictive effect . In UVB-irradiated fragments, diosmetin-3-O-β-d-glucuronide induced a significant decrease in hydrogen peroxide production and in the number of CPD-positive cells, reaching a maximal effect at the concentration of 2700 pg/mL (−48.6% and −52.0%, respectively) .

Anticancer Properties

Specific Scientific Field

Oncology

Summary of the Application

Diosmetin has been studied for its potential anticancer properties .

Methods of Application

The specific methods of application or experimental procedures for this application were not detailed in the available resources.

Results or Outcomes

The specific results or outcomes for this application were not detailed in the available resources.

Anti-diabetic Properties

Specific Scientific Field

Endocrinology

Summary of the Application

Diosmin, from which Diosmetin-3-O-glucuronide is derived, has been found to possess antidiabetic effects in different disease models .

Results or Outcomes

Acetylcholinesterase (AchE) and Butyrylcholinesterase (BuChE) Inhibition

Specific Scientific Field

Neurology

Summary of the Application

Diosmetin’s potential use in diseases associated with acetylcholinesterase (AchE) and butyrylcholinesterase (BuChE) inhibition has been investigated .

Results or Outcomes

Antimicrobial Activity

Specific Scientific Field

Microbiology

Summary of the Application

Diosmin, from which Diosmetin-3-O-glucuronide is derived, has been found to possess antimicrobial activity .

Results or Outcomes

Antihyperlipidemic Effects

Specific Scientific Field

Cardiology

Summary of the Application

Diosmin, from which Diosmetin-3-O-glucuronide is derived, has been found to possess antihyperlipidemic effects in different disease models .

Safety And Hazards

Future Directions

The methods developed for the determination of diosmetin, free and after enzymatic deconjugation, and of its potential glucuronide metabolites from human plasma and urine were applied to a pharmacokinetic study with diosmin . This could pave the way for future research into the pharmacokinetics and therapeutic potential of Diosmetin-3-O-glucuronide.

properties

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O12/c1-31-12-3-2-8(13-7-11(25)16-10(24)5-9(23)6-15(16)32-13)4-14(12)33-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATVKLJSQQBZTF-SXFAUFNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diosmetin-3-O-glucuronide | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (r)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7h-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylate](/img/structure/B601376.png)

![1-Cyclopropyl-7-[4-(ethoxycarbonyl)piperazin-1-yl]-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B601380.png)